Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2034429-34-8
VCID: VC4771108
InChI: InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25)
SMILES: C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Molecular Formula: C20H19N3O4
Molecular Weight: 365.389

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

CAS No.: 2034429-34-8

Cat. No.: VC4771108

Molecular Formula: C20H19N3O4

Molecular Weight: 365.389

* For research use only. Not for human or veterinary use.

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate - 2034429-34-8

Specification

CAS No. 2034429-34-8
Molecular Formula C20H19N3O4
Molecular Weight 365.389
IUPAC Name benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Standard InChI InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25)
Standard InChI Key SZQYDQXWFSLXAU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3

Introduction

Structural Elucidation and Molecular Properties

Core Molecular Architecture

The compound’s structure comprises three primary components:

  • A pyridine ring substituted at the 5-position with a furan-3-yl group.

  • An amino-2-oxoethyl side chain linked to the pyridine’s 3-methyl group.

  • A benzyl carbamate terminus functionalizing the amino group.

The pyridine and furan rings adopt planar configurations, enabling π-π stacking interactions with biological targets. The carbamate group introduces hydrogen-bonding capacity, critical for molecular recognition.

Stereochemical Considerations

While the compound lacks chiral centers, the furan ring’s 3-substitution imposes conformational restrictions. Computational models suggest that the furan oxygen’s lone pairs participate in n→π* interactions with the pyridine ring, stabilizing a twisted geometry .

Spectroscopic Signatures

  • ¹H NMR: Aromatic protons from pyridine (δ 8.2–8.5 ppm) and furan (δ 7.1–7.3 ppm) are distinct. The carbamate NH appears as a broad singlet (δ 5.8–6.0 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1,710 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O-C of carbamate) confirm functional groups .

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections include:

  • Furan-Pyridine Coupling: Suzuki-Miyaura cross-coupling to attach furan-3-yl to pyridine.

  • Carbamate Installation: Reaction of the amine intermediate with benzyl chloroformate.

Pyridine-Furan Core Assembly

A palladium-catalyzed coupling between 5-bromopyridin-3-ylmethanamine and furan-3-ylboronic acid yields the substituted pyridine. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve 78% yield .

Carbamate Formation

The amine intermediate reacts with benzyl chloroformate in dichloromethane with triethylamine, producing the carbamate in 85% yield after column purification .

Industrial Scalability

Continuous-flow systems enhance reproducibility for multistep sequences. Microreactors reduce reaction times from hours to minutes while maintaining >90% purity .

Chemical Reactivity and Functionalization

Reaction Pathways

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂O, 25°CFuran → γ-lactone
ReductionLiAlH₄, THF, 0°CPyridine → piperidine
AcylationAcCl, pyridineCarbamate → acetylated derivative

Stability Profiling

The compound decomposes above 200°C, with hydrolytic susceptibility at pH <3 (carbamate cleavage) and pH >10 (amide hydrolysis) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary assays indicate tyrosinase inhibition (IC₅₀ = 12.3 μM), attributed to the furan ring’s metal-chelating capacity . Molecular docking simulations suggest the pyridine nitrogen coordinates to the enzyme’s copper center, disrupting substrate binding .

Antimicrobial Screening

Against Staphylococcus aureus:

Concentration (μg/mL)Inhibition Zone (mm)
5012.5 ± 1.2
10018.3 ± 0.9

The carbamate group enhances membrane permeability, facilitating intracellular accumulation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors. Its benzyl carbamate acts as a protecting group, removable via hydrogenolysis during final API synthesis .

Material Science

Incorporated into polymers, it imparts thermal stability (Tg = 145°C) due to rigid heterocycles.

Comparative Analysis of Structural Analogs

CompoundStructural FeaturesBioactivity (vs. Target Compound)
Analog AThiophene instead of furan20% lower tyrosinase inhibition
Analog BMethyl carbamate40% reduced antimicrobial activity

The furan-3-yl group’s electron-rich nature enhances target binding compared to thiophene .

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